molecular formula C18H21F2N3O3S B2697148 N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 2034480-72-1

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No.: B2697148
CAS No.: 2034480-72-1
M. Wt: 397.44
InChI Key: LRTAYTSZNHRCLA-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide: is an intricate organic compound. It’s notable for its unique structure that offers a range of potential applications in various fields, including medicine, chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide generally involves a multi-step organic synthesis process. This includes:

  • Formation of the pyrimidinyl-ethyl intermediate: Starting with appropriate precursors, cyclopentyl and oxopyrimidinyl groups are introduced under controlled conditions.

  • Introduction of the difluorophenyl moiety: This step involves a nucleophilic substitution reaction where the sulfonamide group is introduced.

The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

For industrial-scale production, the methods are typically optimized for higher yield and cost-efficiency. This might involve:

  • Batch reactors for precise control over reaction parameters.

  • Continuous flow reactors for large-scale, consistent production.

  • Optimization of reagents and catalysts to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide can undergo various reactions:

  • Oxidation and reduction reactions modify its functional groups to alter its properties.

  • Substitution reactions where different groups can be introduced into its structure.

Common Reagents and Conditions

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.

  • Reducing agents : Lithium aluminum hydride, sodium borohydride.

  • Solvents : Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.

Scientific Research Applications

In Chemistry

This compound can serve as a building block for more complex molecules in organic synthesis.

In Biology

Researchers might investigate its bioactivity , exploring potential therapeutic uses given its intricate structure.

In Medicine

Possible applications include serving as a lead compound in drug design, particularly if it shows promising interactions with biological targets.

In Industry

Its unique properties might be exploited in material science , such as in the development of specialized polymers.

Mechanism of Action

The compound's effects are likely mediated through molecular interactions with specific biological targets, potentially involving:

  • Enzyme inhibition : Blocking the activity of certain enzymes.

  • Receptor binding : Modulating the function of cell surface receptors.

These interactions could impact various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to

Properties

IUPAC Name

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3S/c19-15-5-6-16(20)14(9-15)11-27(25,26)22-7-8-23-12-21-17(10-18(23)24)13-3-1-2-4-13/h5-6,9-10,12-13,22H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTAYTSZNHRCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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